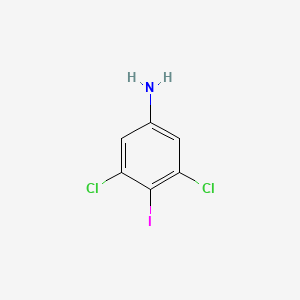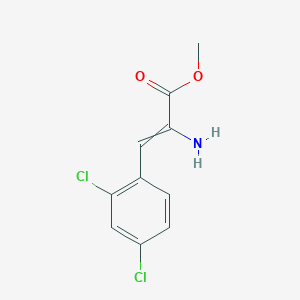
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution, where a methoxy group is added to the phenyl ring.
Amine Functionalization: The amine group is introduced through reductive amination or other amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as receptors, enzymes, and ion channels. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperidin-4-amine hydrochloride: Lacks the methoxy group, leading to different chemical and biological properties.
N-(3-methoxyphenyl)piperidin-4-amine hydrochloride: The methoxy group is positioned differently, affecting its reactivity and interactions.
4-anilinopiperidine hydrochloride: Similar structure but with an aniline group instead of a methoxyphenyl group.
Uniqueness
N-(4-methoxyphenyl)piperidin-4-amine hydrochloride is unique due to the presence of the methoxy group at the para position on the phenyl ring
Properties
CAS No. |
1951439-07-8 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;/h2-5,11,13-14H,6-9H2,1H3;1H |
InChI Key |
UOFKSSBRVZNSET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


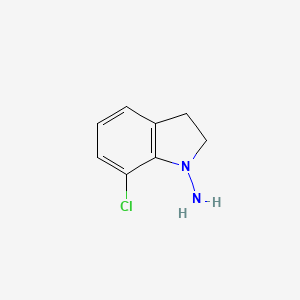
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
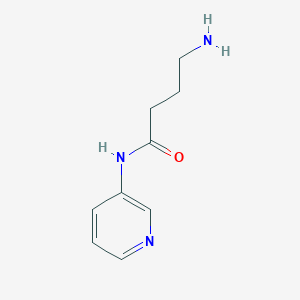
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)

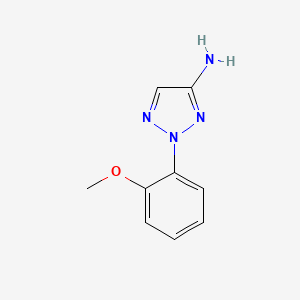
![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)
![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
